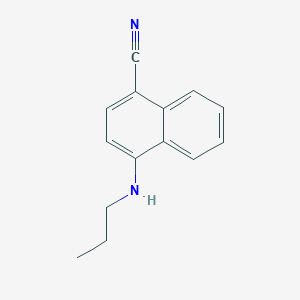

4-(Propylamino)-1-naphthonitrile

Description

4-(Propylamino)-1-naphthonitrile is a naphthalene derivative featuring a nitrile group at the 1-position and a propylamino (-NHCH₂CH₂CH₃) substituent at the 4-position. This compound belongs to the family of amino-substituted naphthonitriles, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4-(propylamino)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C14H14N2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,16H,2,9H2,1H3 |

InChI Key |

NHXVWJUXXWAXMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=C(C2=CC=CC=C21)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propylamino)naphthalene-1-carbonitrile typically involves the reaction of 4-bromo-1-naphthalenecarbonitrile with propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the propylamino group, resulting in the formation of 4-(propylamino)naphthalene-1-carbonitrile.

Industrial Production Methods

While specific industrial production methods for 4-(propylamino)naphthalene-1-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(propylamino)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile, such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 4-(propylamino)naphthalene-1-nitrocarbonitrile

Reduction: 4-(propylamino)naphthalene-1-amine

Substitution: 4-(propylamino)-2-bromo-1-naphthalenecarbonitrile (for bromination)

Scientific Research Applications

4-(propylamino)naphthalene-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe in fluorescence studies due to its aromatic structure.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 4-(propylamino)naphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or π-π stacking. The nitrile group can act as an electrophile, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity: The methoxy group in 4-Methoxy-1-naphthonitrile enhances electron density in the aromatic ring, making it suitable for applications in charge-transfer materials or dyes . In contrast, the propylamino group in 4-(Propylamino)-1-naphthonitrile introduces nucleophilic character, enabling participation in condensation or coordination reactions.

Solubility and Polarity: The methoxy derivative is expected to exhibit lower water solubility compared to the propylamino analog due to reduced hydrogen-bonding capacity. The di-allyl compound’s hydrophobicity (from unsaturated allyl chains) may further reduce solubility in aqueous media, favoring use in non-polar matrices.

Synthetic Accessibility: Methoxy and allyl substituents are typically introduced via nucleophilic aromatic substitution or Ullmann-type couplings, whereas propylamino groups may require reductive amination or direct alkylation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.